6-Hydroxy-nonanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
75544-91-1 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
6-hydroxynonanoic acid |
InChI |
InChI=1S/C9H18O3/c1-2-5-8(10)6-3-4-7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) |
InChI Key |
USHAAPGWFOVBJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCCC(=O)O)O |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for 6 Hydroxy Nonanoic Acid
Biocatalytic Approaches
The industrial-scale synthesis of hydroxynonanoic acids, including 6-hydroxy-nonanoic acid and its isomers, relies heavily on whole-cell biocatalysis within controlled bioreactor environments. The design of these bioreactors and the optimization of process parameters are critical for maximizing product yield, concentration, and volumetric productivity, while minimizing substrate or product-induced toxicity to the microbial catalysts.
Bioreactor Configuration
Stirred-tank bioreactors are commonly employed for the production of hydroxy fatty acids. These systems allow for precise control over critical process parameters such as temperature, pH, dissolved oxygen levels, and nutrient feeding. For instance, in the biotransformation of nonanoic acid to its corresponding dicarboxylic acid by Candida tropicalis, a 2.5 L-scale bioreactor was used to manage aeration at 1 volume of air per volume of medium per minute (vvm) and agitation at 700 rpm to ensure sufficient oxygen transfer and mixing. acs.org The effective management of process variables within the bioreactor is essential, as gradients in substrate, product, or oxygen concentration can limit productivity, especially during scale-up. semanticscholar.org
Process Optimization Strategies
Several strategies are employed to optimize the biocatalytic production of hydroxynonanoic acids in bioreactors. These often involve a combination of metabolic engineering of the host strain and careful control of the fermentation or biotransformation conditions.
Host Strain and Expression System: Recombinant Escherichia coli is a frequently used host for expressing the necessary enzymatic cascades for converting fatty acids into their hydroxylated forms. mdpi.comunl.edu For example, E. coli strains have been engineered to express enzymes such as fatty acid hydratases, alcohol dehydrogenases, and Baeyer-Villiger monooxygenases to convert oleic acid into 9-hydroxynonanoic acid. mdpi.commdpi.com Optimization at this level can include adjusting the concentration of the inducer (e.g., IPTG) to modulate enzyme expression for maximum efficiency. frontiersin.org
Substrate Feeding and Toxicity Mitigation: Many fatty acid substrates and products can be toxic to microbial cells at high concentrations. nih.gov To circumvent this, fed-batch or continuous feeding strategies are implemented. In a fed-batch process for azelaic acid production, pure nonanoic acid was fed continuously to maintain a low concentration, resulting in a final product titer of 30.1 g/L. acs.org Another advanced strategy involves the use of adsorbent resins within the bioreactor. By adding a resin, the toxic hydrophobic chemicals are sequestered from the aqueous phase, reducing their inhibitory effect on the biocatalyst. nih.govacs.org This approach, combined with substrate feeding and cofactor regeneration, significantly increased the production of ω-hydroxynonanoic acid from olive oil. acs.org
Control of Physicochemical Parameters: The precise control of pH and temperature is fundamental for optimal enzyme activity and cell viability. Whole-cell biotransformations are often conducted at temperatures between 25°C and 37°C and at a controlled pH, which can range from 6.0 to 8.0 depending on the specific microbial system. acs.orgmdpi.comfrontiersin.org For the bioconversion of 9-hydroxynonanoic acid, a temperature of 35°C and a pH of 8.0 were maintained. mdpi.com In another study focusing on ω-hydroxydecanoic acid production, the optimal temperature for the whole-cell bioconversion was found to be 25°C. frontiersin.org
Research Findings and Productivity
The application of these optimization strategies has led to substantial improvements in product titers and productivity. A key example is the development of a constructed biocatalytic system for producing ω-hydroxynonanoic acid from olive oil. By integrating resin-based product removal, substrate feeding, and cofactor regeneration, researchers achieved a final concentration of 202 mM (35.2 g L⁻¹) of ω-hydroxynonanoic acid. nih.govacs.org This represented a 21-fold increase compared to previously reported results. nih.gov The table below summarizes key findings from various studies on the production of hydroxynonanoic acids and related compounds, illustrating the impact of different bioreactor strategies and conditions.
| Product | Biocatalyst | Bioreactor Strategy | Key Optimization Parameters | Final Titer / Yield | Reference |
|---|---|---|---|---|---|
| ω-Hydroxynonanoic acid | Recombinant E. coli & Lipase | Batch with in-situ product removal | Adsorbent resin addition, pH control, substrate feeding, cofactor regeneration | 202 mM (35.2 g/L) | nih.govacs.org |
| Azelaic acid (from Nonanoic Acid) | Candida tropicalis | Fed-batch | Continuous glucose and nonanoic acid feeding, pH 6.0, 30°C, 700 rpm agitation | 30.1 g/L | acs.org |
| 1,9-Nonanedioic acid (from 9-Hydroxynonanoic acid) | Recombinant C. glutamicum | Whole-cell batch biotransformation | pH 8.0, 35°C, 8 g/L dry cells, 20 mM initial substrate | 16 mM (from 20 mM substrate) in 8h | mdpi.com |
| ω-Hydroxydecanoic acid | Recombinant E. coli | Whole-cell batch bioconversion | Optimized temperature (25°C) and IPTG concentration | 192.22 mg/L | frontiersin.org |
These studies demonstrate that a holistic approach, combining microbial strain engineering with optimized bioreactor design and operation, is essential for the efficient and high-titer production of this compound and other valuable hydroxy fatty acids. unl.edueuropa.eu
Metabolic Investigations of Hydroxynonanoic Acids
Biological Degradation Pathways of Hydroxy Fatty Acids
The catabolism of hydroxy fatty acids, including 6-hydroxynonanoic acid, involves several oxidative pathways that prepare these molecules for energy production or excretion. These pathways, primarily occurring in the endoplasmic reticulum and peroxisomes, modify the fatty acid structure, allowing it to enter the main mitochondrial β-oxidation cycle.
Omega (ω)-oxidation serves as an alternative route to the more common β-oxidation for fatty acid degradation, particularly for medium-chain fatty acids (MCFAs) like nonanoic acid. wikipedia.org This pathway is localized in the smooth endoplasmic reticulum of liver and kidney cells. wikipedia.org The process is initiated by the hydroxylation of the terminal methyl group (the ω-carbon) of a fatty acid. wikipedia.org This initial step is catalyzed by cytochrome P450 monooxygenases belonging to the CYP4A and CYP4F families. wikipedia.orgwikipedia.org
The resulting ω-hydroxy fatty acid undergoes subsequent oxidation steps. First, an alcohol dehydrogenase (ADH) oxidizes the newly formed hydroxyl group to an aldehyde. wikipedia.org Following this, an aldehyde dehydrogenase (ALDH) converts the aldehyde group into a carboxylic acid. wikipedia.org This three-step process yields a dicarboxylic acid, a fatty acid with carboxyl groups at both ends. wikipedia.org This dicarboxylic acid can then be further metabolized via β-oxidation. nih.govresearchgate.net
A related pathway, (ω-1)-oxidation, involves the hydroxylation of the carbon atom adjacent to the terminal methyl group (the ω-1 position). nih.govjst.go.jp This reaction is also mediated by cytochrome P450 enzymes and increases the water solubility of the fatty acid, facilitating its excretion or further metabolism. nih.gov While 6-hydroxynonanoic acid is a product of in-chain hydroxylation rather than terminal hydroxylation, its parent compound, nonanoic acid, is a substrate for these ω- and (ω-1)-oxidation pathways.
β-oxidation is the principal metabolic pathway for fatty acid catabolism, systematically shortening the acyl chain by two carbons per cycle to produce acetyl-CoA, NADH, and FADH2. mdpi.com For the metabolites of hydroxynonanoic acids to enter this pathway, they must first be converted into suitable substrates.
The dicarboxylic acids produced via ω-oxidation of nonanoic acid, such as nonanedioic acid, are excellent substrates for β-oxidation. nih.gov This degradation can proceed from either end of the dicarboxylic acid molecule, eventually yielding shorter-chain dicarboxylic acids like adipic acid and succinic acid, the latter of which can enter the citric acid cycle for energy production. wikipedia.orgnih.gov This pathway becomes particularly significant when standard β-oxidation is impaired. nih.gov
For 6-hydroxynonanoic acid itself, direct entry into β-oxidation is hindered by the hydroxyl group at the C-6 position. This molecule would require further enzymatic modification. One potential route involves the oxidation of the 6-hydroxy group to a keto group, forming 6-oxononanoic acid. Another possibility is the ω-oxidation of the terminal methyl group of 6-hydroxynonanoic acid, which would form a hydroxy-dicarboxylic acid. These modifications would create a substrate more amenable to the enzymatic machinery of the peroxisomal or mitochondrial β-oxidation pathways. mdpi.comfrontiersin.org
α-oxidation is a specialized catabolic pathway that shortens a fatty acid by a single carbon atom from the carboxyl end. byjus.com This process occurs in the peroxisomes and is essential for the degradation of certain fatty acids that cannot be processed by β-oxidation due to branching at the β-carbon, such as phytanic acid. byjus.commolbiolcell.org The pathway is also responsible for the metabolism of 2-hydroxy fatty acids. nih.govpnas.org
The process begins with the activation of the fatty acid to its acyl-CoA derivative. nih.gov An enzyme then hydroxylates the α-carbon (C-2 position). Subsequently, 2-hydroxyacyl-CoA lyase cleaves the bond between the C-1 and C-2 carbons, releasing the original carboxyl group as formyl-CoA (which is further metabolized to CO2) and generating a fatty aldehyde that is one carbon shorter than the original substrate. molbiolcell.org This aldehyde is then oxidized to a carboxylic acid, which can either enter the β-oxidation pathway or undergo further rounds of α-oxidation. frontiersin.org While α-oxidation is a crucial pathway for specific types of fatty acids, it is not considered the primary degradation route for straight-chain, mid-chain hydroxylated fatty acids like 6-hydroxynonanoic acid. byjus.com
β-Oxidation of Hydroxynonanoic Acid Metabolites
Enzymology of Hydroxynonanoic Acid Metabolism
The metabolic conversion of 6-hydroxynonanoic acid and related compounds is orchestrated by a specific set of enzymes that introduce and further modify functional groups on the fatty acid chain.
The initial hydroxylation of fatty acids is a critical step catalyzed by cytochrome P450 monooxygenases (CYPs), a diverse superfamily of heme-containing enzymes. nih.govresearchgate.net These enzymes are responsible for inserting an oxygen atom into a C-H bond, a reaction that increases the hydrophilicity of the substrate and serves as a prelude to further metabolism. nih.gov Different CYP families exhibit distinct regioselectivity, allowing for hydroxylation at various positions along the fatty acid chain. researchgate.netresearchgate.net
ω-Hydroxylation: Members of the CYP4A and CYP4F subfamilies are the primary enzymes that catalyze hydroxylation at the terminal (ω) carbon of medium- and long-chain fatty acids. wikipedia.orgnih.gov
Sub-terminal Hydroxylation: Other CYP enzymes can hydroxylate positions near the terminus, such as the (ω-1), (ω-2), and (ω-3) carbons. researchgate.net The formation of 6-hydroxynonanoic acid from nonanoic acid is an example of (ω-3)-hydroxylation. Research has identified related compounds like 6-hydroxyoctanoic acid (an ω-2 product) as metabolites of medium-chain triglycerides, confirming the activity of enzymes capable of such in-chain hydroxylations. nih.gov
The table below summarizes key enzyme families involved in fatty acid hydroxylation.
| Enzyme Family | Subfamily Examples | Typical Substrates | Primary Hydroxylation Position(s) |
| Cytochrome P450 | CYP4A, CYP4F | Medium- to Long-Chain Fatty Acids (e.g., Lauric acid, Arachidonic acid) | ω, ω-1 |
| Cytochrome P450 | CYP4B, CYP2U1 | Fatty Acids, Eicosanoids | ω, ω-1 |
| Cytochrome P450 | Various (e.g., CYP153, CYP102) | Alkanes, Fatty Acids | Terminal (ω), Sub-terminal (ω-1, ω-2, ω-3), In-chain |
Following the initial hydroxylation by CYPs, the resulting hydroxy fatty acids are substrates for further oxidation by dehydrogenases. This sequential process is fundamental to pathways like ω-oxidation and the general catabolism of hydroxylated lipids. wikipedia.org
Alcohol Dehydrogenases (ADHs): These enzymes catalyze the NAD⁺-dependent oxidation of hydroxyl groups to aldehydes or ketones. nih.gov In the context of ω-oxidation, an ADH converts the terminal hydroxyl group of an ω-hydroxy fatty acid into an aldehyde. wikipedia.org The hydroxyl group of 6-hydroxynonanoic acid could also be a substrate for an ADH, which would convert it to a ketone, forming 6-oxononanoic acid. Various ADH classes exist, with some showing broad specificity for substrates including long-chain alcohols and ω-hydroxy fatty acids. nih.govuniprot.org
Aldehyde Dehydrogenases (ALDHs): This group of enzymes catalyzes the oxidation of aldehydes to carboxylic acids, a critical step in detoxification and metabolic pathways. nih.gov In ω-oxidation, an ALDH acts on the aldehyde generated by ADH, producing a dicarboxylic acid. wikipedia.org These enzymes are capable of oxidizing a wide range of aliphatic aldehydes. nih.gov The conversion of 9-hydroxynonanoic acid to azelaic acid (nonanedioic acid) has been demonstrated using alcohol and aldehyde dehydrogenases from Acinetobacter sp., highlighting their role in the terminal oxidation of hydroxy fatty acids. mdpi.com
The table below details the enzymes involved in the downstream metabolism of hydroxylated fatty acids.
| Enzyme Class | Specific Enzyme Example | Function | Substrate Example | Product Example |
| Alcohol Dehydrogenase (ADH) | Class I and III ADH | Oxidation of a hydroxyl group to an aldehyde | ω-hydroxynonanoic acid | 9-oxononanoic acid |
| Aldehyde Dehydrogenase (ALDH) | FALDH (ALDH3A2) | Oxidation of an aldehyde group to a carboxylic acid | 9-oxononanoic acid | Nonanedioic acid (Azelaic acid) |
| Alcohol Dehydrogenase (ADH) | ChnD (Acinetobacter sp.) | Oxidation of a primary alcohol to an aldehyde | 9-hydroxynonanoic acid | 9-oxononanoic acid |
| Aldehyde Dehydrogenase (ALDH) | ChnE (Acinetobacter sp.) | Oxidation of an aldehyde to a carboxylic acid | 9-oxononanoic acid | Azelaic acid |
Enzymes Involved in Hydroxylation (e.g., Cytochrome P450 Monooxygenases)
Parallel Metabolic Pathways and Flux Analysis for Hydroxy Fatty Acids
The biosynthesis of hydroxy fatty acids, including 6-hydroxynonanoic acid, involves a network of interconnected metabolic pathways. The flow of carbon through these pathways can be quantified using metabolic flux analysis (MFA), a powerful technique for understanding cellular metabolism. nih.govrsc.org Specifically, 13C-Metabolic Flux Analysis (13C-MFA) is a preferred method for elucidating the metabolic pathways involved in fatty acid synthesis under physiologically relevant conditions. rsc.org This approach tracks the incorporation of stable isotopes, like 13C, from labeled substrates into various metabolites, providing a quantitative map of metabolic fluxes. nih.gov
In organisms that produce hydroxy fatty acids, central metabolic pathways provide the necessary precursors. These include glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), which supply carbon in the form of acetyl-CoA and the reducing power (NADPH) required for fatty acid synthesis. rsc.org The synthesis of the fatty acid backbone occurs via the fatty acid synthesis (FAS) pathway. Following the formation of the fatty acid chain, hydroxylation can occur at various positions.
Two major parallel pathways for the hydroxylation of fatty acids are:
ω-oxidation: This pathway involves the hydroxylation of the terminal methyl carbon (the ω-carbon) of a fatty acid. This reaction is typically catalyzed by cytochrome P450 monooxygenases. wikipedia.org The resulting ω-hydroxy fatty acid can be further oxidized to a dicarboxylic acid.
Sub-terminal (ω-1, ω-2, ω-3, etc.) hydroxylation: This process introduces a hydroxyl group at a carbon atom near the methyl end of the fatty acid chain. For 6-hydroxynonanoic acid, a C9 fatty acid, the hydroxyl group is at the ω-3 position. This type of hydroxylation is also often carried out by cytochrome P450 enzymes, such as those from the CYP4 family in animals and P450BM3 in bacteria. nih.govwikipedia.org These enzymes can be engineered to control the position of hydroxylation and the chain length of the resulting hydroxy fatty acid. nih.govfrontiersin.org
Metabolic flux analysis has been instrumental in revealing the contribution of different pathways to hydroxy fatty acid production. For instance, in the plant Physaria fendleri, which produces hydroxy fatty acids, metabolomic and flux analyses have shown that the oxidative pentose phosphate pathway, glycolysis, and the tricarboxylic acid (TCA) cycle are all significant contributors of carbon to fatty acid synthesis. nih.gov In engineered Escherichia coli, co-expression of specific thioesterases and fatty acid metabolism regulators has been used to channel metabolic flux towards the production of medium-chain hydroxy fatty acids. nih.govfrontiersin.org The table below summarizes key metabolic pathways and their roles in the synthesis of hydroxy fatty acids.
| Pathway | Role in Hydroxy Fatty Acid Synthesis | Key Molecules/Enzymes |
| Glycolysis | Provides pyruvate, which is converted to acetyl-CoA, the primary building block for fatty acid synthesis. | Acetyl-CoA |
| Pentose Phosphate Pathway (PPP) | Generates NADPH, the reducing equivalent required for fatty acid chain elongation. | NADPH |
| Fatty Acid Synthesis (FAS) | Elongates the acyl chain to produce the fatty acid backbone (e.g., nonanoic acid). | Fatty Acid Synthase Complex |
| Cytochrome P450-mediated Hydroxylation | Introduces a hydroxyl group at a specific position on the fatty acid chain (e.g., ω-3 position for 6-hydroxynonanoic acid). | Cytochrome P450 Monooxygenases |
Metabolomic Studies of Hydroxynonanoic Acid and Derivatives
Metabolomics provides a comprehensive profile of the small molecules present in a biological system and is a key tool for identifying and quantifying hydroxy fatty acids and their derivatives. nih.gov While specific metabolomic studies focusing exclusively on 6-hydroxynonanoic acid are not widely documented, the analytical techniques employed in broader metabolomics research are well-suited for its detection. These studies often utilize mass spectrometry (MS) coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC) to analyze complex biological samples. rsc.orgrsc.org
Studies on the metabolism of medium-chain triglycerides (MCTs) have identified various hydroxylated fatty acids in urine, demonstrating that these compounds are metabolites of fatty acid oxidation. nih.gov For example, feeding studies with MCTs have shown increased urinary excretion of (ω-1) hydroxylation products such as 5-hydroxyhexanoic acid and 7-hydroxyoctanoic acid. nih.govnih.gov This suggests that 6-hydroxynonanoic acid could be formed in a similar manner from nonanoic acid through (ω-3) hydroxylation. The analysis of urinary organic acid profiles is crucial for understanding the fate of dietary lipids and for detecting inborn errors of metabolism. nih.govnih.gov
In humans, the metabolism of unique medium-chain fatty acids from sources like royal jelly has been investigated using metabolomics. rsc.orgrsc.org These studies identified metabolites such as dicarboxylic acids and hydroxy dicarboxylic acids in plasma and urine, which were quantified using LC/MS/MS. rsc.orgrsc.org Such methodologies would be directly applicable to tracing the metabolic fate of 6-hydroxynonanoic acid.
The table below presents examples of hydroxylated fatty acids identified in metabolomic studies and the context of their discovery.
| Hydroxy Fatty Acid | Biological Context/Source | Analytical Method | Reference |
| 5-Hydroxyhexanoic acid | Urinary metabolite from MCT feeding | Urinary organic acid profiling | nih.gov |
| 7-Hydroxyoctanoic acid | Urinary metabolite from MCT feeding | Urinary organic acid profiling | nih.gov |
| 3-Hydroxysebacic acid | Metabolite of RJ fatty acids in human plasma | LC/MS/MS | rsc.org |
| 6-Hydroxyhexanoic acid | Microbial-derived metabolite | Mass Spectrometry | nih.gov |
Chromatographic Methods (GC-MS, HPLC, LC-MS) for Analysis and Quantification of Hydroxynonanoic Acids
Chromatographic techniques are fundamental to the separation and analysis of hydroxynonanoic acids. The choice between gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), depends on the volatility and thermal stability of the analyte and the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like hydroxynonanoic acids, derivatization is necessary to increase their volatility. A common derivatization agent is N-methyl-N-(trimethylsilyl) trifluoroacetamide, which converts the hydroxyl and carboxyl groups into their trimethylsilyl (B98337) ethers and esters, respectively. mdpi.com This process makes the molecule suitable for GC analysis. The gas chromatograph separates the derivatized compounds based on their boiling points and interaction with the stationary phase of the column. dss.go.thresearchgate.net The separated compounds then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio (m/z) and fragmentation patterns. dss.go.thresearchgate.netresearchgate.net For instance, GC-MS has been used to identify and quantify nonanoic acid in various samples, with a limit of quantification reported to be as low as 0.05 µg/g in certain applications. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. helixchrom.com In the analysis of hydroxynonanoic acids, reversed-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net Detection can be achieved using various detectors, though for compounds lacking a strong chromophore, derivatization may be required to enhance detection by UV-Vis or fluorescence detectors. researchgate.net For example, derivatization with 9-anthryldiazomethane (B78999) allows for sensitive fluorescence detection of fatty acids. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is particularly well-suited for the analysis of hydroxynonanoic acids in complex biological samples like plasma and royal jelly. nih.govnih.govmdpi.comnih.gov LC-MS/MS, a tandem MS approach, further enhances specificity and sensitivity by monitoring specific fragmentation transitions of the target analyte. nih.govresearchgate.net This allows for the quantification of acylcarnitines, which are intermediates in fatty acid metabolism, and other fatty acids with high accuracy. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC provides highly accurate mass measurements, which aids in the confident identification of unknown or suspected compounds in a sample. nih.govmdpi.com For instance, LC-HRMS has been successfully used to profile fatty acids in royal jelly, identifying various hydroxynonanoic acids among other compounds. nih.govmdpi.com
Here is an interactive data table summarizing typical parameters for these chromatographic methods:
Table 1: Typical Chromatographic Parameters for Hydroxynonanoic Acid Analysis
| Parameter | GC-MS | HPLC | LC-MS |
|---|---|---|---|
| Column | Capillary column (e.g., DB-17, DB-5Q) dss.go.thlcms.cz | C18 reversed-phase researchgate.net | C18 reversed-phase (e.g., Zorbax Eclipse, Halo C18) nih.govnih.gov |
| Mobile Phase | Carrier gas (e.g., Helium) lcms.cz | Gradient of polar solvents (e.g., Acetonitrile/Water) researchgate.net | Gradient of organic solvents and water with additives (e.g., formic acid, ammonium (B1175870) acetate) nih.govnih.gov |
| Derivatization | Often required (e.g., silylation) mdpi.com | Can be used for enhanced detection researchgate.net | Generally not required nih.gov |
| Detection | Mass Spectrometry (MS) dss.go.thresearchgate.net | UV-Vis, Fluorescence researchgate.net | Mass Spectrometry (MS, MS/MS, HRMS) nih.govnih.govmdpi.com |
| Application | Analysis of volatile derivatives mdpi.comresearchgate.net | Separation of non-volatile compounds helixchrom.com | High-sensitivity quantification in complex matrices nih.govnih.gov |
Spectroscopic Techniques (NMR, FTIR) for Structural Elucidation
Spectroscopic methods are indispensable for the definitive structural elucidation of 6-hydroxynonanoic acid and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure of synthesized or isolated hydroxynonanoic acids. dss.go.thresearchgate.netrsc.orgacs.org ¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. dss.go.thresearchgate.net For example, the chemical shifts and coupling constants of the protons on the carbon bearing the hydroxyl group and the adjacent carbons are characteristic. rsc.org ¹³C NMR provides information on the number and types of carbon atoms in the molecule. rsc.orgacs.org The Human Metabolome Database (HMDB) contains reference NMR spectra for various metabolites, including 6-hydroxyhexanoic acid, which can be used for comparison. hmdb.ca
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of a hydroxynonanoic acid will show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3300-3500 cm⁻¹) and the carboxylic acid carbonyl (C=O) group (a strong peak around 1700-1725 cm⁻¹). dss.go.thresearchgate.netacs.org The presence of these key functional groups can be rapidly confirmed using this technique. acs.org
Here is an interactive data table summarizing the spectroscopic data for hydroxynonanoic acids:
Table 2: Spectroscopic Data for Hydroxynonanoic Acids
| Technique | Information Provided | Key Features for Hydroxynonanoic Acids | References |
|---|---|---|---|
| ¹H NMR | Proton environment and connectivity | Signals for protons on the carbon with the -OH group, protons alpha to the carboxyl group, and the alkyl chain. | dss.go.thresearchgate.netrsc.orgacs.org |
| ¹³C NMR | Carbon skeleton | Resonances for the carboxyl carbon, the carbon bearing the -OH group, and the other carbons in the chain. | rsc.orgacs.org |
| FTIR | Functional groups | Broad O-H stretch (hydroxyl and carboxylic acid), strong C=O stretch (carboxylic acid). | dss.go.thresearchgate.netacs.orgacs.org |
Isotopic Labeling Strategies for Metabolic Pathway Elucidation
Isotopic labeling is a powerful strategy to trace the metabolic fate of molecules within a biological system. By introducing atoms with a heavier isotope (e.g., ¹³C, ²H) into a precursor molecule, researchers can follow its conversion through various metabolic pathways. nih.govresearchgate.netbiorxiv.orgnih.gov This approach has been crucial in understanding the catabolism of related hydroxy fatty acids. nih.gov
The general principle involves synthesizing an isotopically labeled version of the compound of interest, such as [3,4-¹³C₂]-4-hydroxynonanoic acid, and introducing it to a biological system, like rat liver cells. researchgate.net The downstream metabolites will then contain the isotopic label, allowing their identification and quantification by mass spectrometry. researchgate.net This enables the mapping of metabolic pathways and the determination of the relative flux through different branches of a pathway. nih.gov For example, this strategy was used to discover that 4-hydroxynonanoate is primarily catabolized through a pathway involving phosphorylation and isomerization before undergoing β-oxidation. nih.gov
The elucidation of metabolic pathways is a complex process that often begins with identifying precursor-product relationships and the enzymes involved. pressbooks.pub Modern "omics" approaches, such as metabolomics combined with stable isotope tracing, have revolutionized the discovery of novel metabolic pathways in various organisms. nih.govosti.govshimadzu.commit.edu
Chemical Reactions and Derivatives
Intramolecular Cyclization to Lactone
A characteristic reaction of hydroxy acids is their ability to undergo intramolecular esterification, or cyclization, to form lactones. For 6-hydroxy-nonanoic acid, this reaction would theoretically yield a lactone. The formation of lactones is a common transformation for hydroxy fatty acids and is of interest for applications in polymer chemistry and as fragrance compounds. smolecule.comcontaminantdb.cacharite.defao.org
Other
As a bifunctional molecule, this compound can undergo a variety of chemical reactions. The carboxylic acid group can be esterified with alcohols to form esters, and the hydroxyl group can be oxidized to a ketone. evitachem.com These reactions allow for the synthesis of a range of derivatives with potentially new properties and applications. For example, the esterification of related hydroxy fatty acids is a key step in the production of biodegradable polyesters. mdpi.comacs.org
Analytical Techniques for Identification and Quantification
Chromatographic Methods (GC-MS, HPLC)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of hydroxy fatty acids. mdpi.com For GC analysis, the non-volatile hydroxy acid is typically derivatized, for example, by silylation, to make it more volatile. mdpi.com The mass spectrum provides a fragmentation pattern that can be used to identify the structure of the molecule. researchgate.net High-performance liquid chromatography (HPLC) can also be employed for the separation and quantification of these compounds, often without the need for derivatization.
Spectroscopic Techniques (NMR, IR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 6-hydroxy-nonanoic acid. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the position of the functional groups. dss.go.thacs.org Infrared (IR) spectroscopy is useful for identifying the presence of the characteristic hydroxyl (-OH) and carboxyl (C=O) functional groups within the molecule. dss.go.th
Occurrence and Natural Sources
The natural occurrence of 6-hydroxy-nonanoic acid is not as well-documented as other isomers like 9-hydroxynonanoic acid, which is found in royal jelly. dss.go.th However, hydroxy fatty acids in general are widespread in nature. They are found in plants, animals, and microorganisms. gerli.comgerli.com For instance, they are components of plant cutin and suberin, and microbial biofilms. gerli.com Further research may reveal the presence of this compound in specific natural sources.
Future Research Directions and Open Questions Regarding 6 Hydroxy Nonanoic Acid
Elucidating Specific Biological Roles of the 6-Hydroxy Isomer
A significant gap in the current body of knowledge is the specific biological function of 6-hydroxynonanoic acid. While research on the closely related 9-hydroxynonanoic acid has pointed towards its potential anti-inflammatory and antimicrobial properties, as well as its role in modulating lipid metabolism, it is unclear if the 6-hydroxy isomer shares these activities. smolecule.com The position of the hydroxyl group can dramatically alter a molecule's interaction with biological systems.
An intriguing parallel can be drawn from studies on 6-hydroxyhexanoic acid (6-HHA), a shorter-chain fatty acid. Research has shown that 6-HHA can protect against obesity and insulin (B600854) resistance. nih.gov It has been observed to ameliorate hepatic steatosis, reduce the expression of genes involved in lipogenesis and inflammation in the liver, and improve adipose tissue function by decreasing inflammation and enhancing insulin sensitivity in mice fed a high-fat diet. nih.gov These findings raise the compelling question of whether 6-hydroxynonanoic acid could exert similar beneficial effects on metabolic health. Future investigations should aim to determine if 6-hydroxynonanoic acid can influence lipid accumulation, inflammatory responses in adipocytes and macrophages, and insulin signaling pathways.
Table 1: Potential Biological Roles of 6-Hydroxynonanoic Acid Based on Analogous Compounds
| Potential Biological Role | Basis of Hypothesis (Analogous Compound) | Key Research Questions |
| Anti-obesity and Insulin Sensitizing Effects | 6-Hydroxyhexanoic Acid nih.gov | Does 6-hydroxynonanoic acid reduce body weight gain and improve glucose tolerance in models of obesity? Does it impact fat cell differentiation and inflammation? |
| Anti-inflammatory Activity | 9-Hydroxynonanoic Acid smolecule.com | Can 6-hydroxynonanoic acid modulate the production of inflammatory cytokines and signaling pathways in immune cells? |
| Antimicrobial Properties | 9-Hydroxynonanoic Acid smolecule.com | Does 6-hydroxynonanoic acid exhibit inhibitory activity against pathogenic bacteria and fungi? |
| Modulation of Lipid Metabolism | 9-Hydroxynonanoic Acid smolecule.com | How does 6-hydroxynonanoic acid affect lipid synthesis, storage, and breakdown in various cell types? |
Optimizing Stereo- and Regioselective Synthesis of 6-Hydroxynonanoic Acid
The development of efficient and precise methods for synthesizing 6-hydroxynonanoic acid is paramount for enabling its biological evaluation. Of particular importance is the control of stereochemistry at the C6 position, as different enantiomers (R and S forms) can have distinct biological activities.
Currently, there is a lack of established protocols for the stereo- and regioselective synthesis of 6-hydroxynonanoic acid. However, research into the synthesis of similar molecules offers promising avenues. For instance, a patent for the production of (R)- and (S)-8-chloro-6-hydroxyoctanoic acid alkyl esters utilizes the enzymatic reduction of a prochiral ketone. google.com This approach, employing alcohol dehydrogenases, allows for the production of specific enantiomers with high purity. google.com Future research could adapt this strategy, using a suitable 6-oxo-nonanoic acid precursor, to achieve the desired stereoisomers of 6-hydroxynonanoic acid.
Chemical methods, such as ozonolysis of specific unsaturated fatty acids followed by selective reduction, have been employed for the synthesis of 9-hydroxynonanoic acid. researchgate.netresearchgate.net Investigating novel starting materials and catalytic systems will be crucial for developing a synthetic route that specifically yields the 6-hydroxy isomer.
Table 2: Potential Synthetic Strategies for 6-Hydroxynonanoic Acid
| Synthetic Approach | Key Features | Potential Challenges |
| Enzymatic Reduction | High stereoselectivity, mild reaction conditions. google.com | Identification and optimization of a suitable enzyme and precursor. |
| Chemo-enzymatic Methods | Combination of chemical and enzymatic steps for improved efficiency. wiley.com | Process optimization and scalability. |
| Chemical Synthesis | Potentially scalable for larger quantities. researchgate.netresearchgate.net | Achieving high regio- and stereoselectivity, may require harsh reaction conditions. |
Exploring Novel Enzymatic Systems for Hydroxynonanoic Acid Biotransformations
The use of enzymes for the production of hydroxylated fatty acids is a rapidly advancing field, offering sustainable and highly selective manufacturing processes. While much of the focus has been on converting oleic acid to 9-hydroxynonanoic acid using multi-enzyme cascades involving hydratases, alcohol dehydrogenases, and Baeyer-Villiger monooxygenases, these systems could be engineered or screened for activity on different substrates or for different regioselectivities. mdpi.comresearchgate.net
A key area of future research is the discovery and characterization of novel enzymes that can hydroxylate nonanoic acid at the C6 position. This could involve screening microbial sources for novel cytochrome P450 monooxygenases or other hydroxylating enzymes with the desired regioselectivity. Furthermore, protein engineering of existing enzymes could be employed to alter their substrate specificity and catalytic activity to favor the production of 6-hydroxynonanoic acid.
Investigating the Impact of 6-Hydroxy-nonanoic Acid on Cellular Processes
A fundamental question that remains to be answered is how 6-hydroxynonanoic acid interacts with and affects cellular machinery. Research on other hydroxy fatty acids suggests that they can influence a variety of cellular processes, including gene expression, cell signaling, and membrane function. smolecule.com
For example, studies on 6-hydroxydopamine (a different compound, but illustrative of a hydroxyl group's impact) have shown that it can induce oxidative stress and affect mitochondrial function. nih.gov It is plausible that 6-hydroxynonanoic acid could also impact cellular energy metabolism and redox balance.
Future studies should investigate the effects of 6-hydroxynonanoic acid on:
Gene Expression: Does it alter the transcription of genes involved in metabolism, inflammation, or cell growth?
Cell Signaling Pathways: Can it activate or inhibit key signaling molecules, such as protein kinases or transcription factors?
Mitochondrial Function: Does it affect mitochondrial respiration, ATP production, or the generation of reactive oxygen species?
Cellular Viability and Proliferation: Does it have cytotoxic or cytostatic effects on different cell types, including cancer cells?
By systematically addressing these open questions, the scientific community can begin to build a comprehensive understanding of 6-hydroxynonanoic acid, paving the way for potential applications in medicine, biotechnology, and materials science. The journey to unlock the secrets of this understudied molecule has just begun.
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing 6-Hydroxy-nonanoic acid with high purity for laboratory use?
- Methodology : Synthesis typically involves selective hydroxylation of nonanoic acid precursors. For isotopic analogs (e.g., deuterated derivatives), catalytic deuteration or enzymatic hydroxylation can be employed, as seen in deuterated nonanoic acid derivatives (e.g., Nonanoic-6,6,7,7-d4 acid) . Purification via column chromatography (silica gel or reverse-phase) or recrystallization ensures high purity (>98%), as demonstrated in protocols for structurally similar 3-Hydroxynonanoic acid .
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) is preferred for volatile hydroxy fatty acids. For non-volatile forms, liquid chromatography-tandem mass spectrometry (LC-MS/MS) using reverse-phase C18 columns and electrospray ionization (negative mode) provides high sensitivity . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, as applied to related compounds like 6-Aminohexanoic acid .
Q. How does this compound function in microbial metabolic pathways?
- Methodology : Study bacterial fermentation pathways using isotopic labeling (e.g., ¹³C-glucose tracers) to track incorporation into polyhydroxyalkanoates (PHAs). Enzymatic assays (e.g., β-oxidation or hydroxylase activity) can identify metabolic intermediates, as shown for 3-Hydroxynonanoic acid in PHA biosynthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodology : Conduct meta-analyses with strict inclusion criteria (e.g., purity >95%, standardized assay conditions). Cross-validate findings using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based models). Reference hazard assessment frameworks, such as the EU’s CLP Regulation (1272/2008), to account for variability in classification data .
Q. What experimental conditions affect the stability of this compound during long-term storage?
- Methodology : Perform accelerated stability studies under varying temperatures (-20°C to 25°C), pH (4–9), and humidity. Use LC-MS to monitor degradation products (e.g., keto-acids or lactones). Store in inert atmospheres (argon) and amber glass vials to prevent oxidation, as recommended for similar hydroxy acids .
Q. How do structural modifications (e.g., hydroxyl position) influence the enzymatic interaction of this compound with mammalian CYP450 isoforms?
- Methodology : Use recombinant CYP450 enzymes (e.g., CYP4F11) in vitro to compare substrate specificity. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities based on hydroxyl positioning. Validate findings with kinetic assays (Km and Vmax) and metabolite profiling, as applied to 3-Hydroxynonanoic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
